molecular formula C8H15NO2 B146574 N,N-Diethylacetoacetamide CAS No. 2235-46-3

N,N-Diethylacetoacetamide

Cat. No. B146574
CAS RN: 2235-46-3
M. Wt: 157.21 g/mol
InChI Key: NTMXFHGYWJIAAE-UHFFFAOYSA-N
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Patent
US05731322

Procedure details

40 g (0.31 mol) of ethyl acetoacetate and 24 g (0.33 mol) of diethylamine were stirred in a Parr apparatus at 150° C. for 10'. The crude mixture was distilled at 115°-120° C./9 mmHg, to give 32 g of the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7]CC)(=O)[CH2:2][C:3]([CH3:5])=[O:4].[CH2:10]([NH:12][CH2:13][CH3:14])[CH3:11]>>[CH2:10]([N:12]([CH2:13][CH3:14])[C:1](=[O:7])[CH2:2][C:3](=[O:4])[CH3:5])[CH3:11]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
24 g
Type
reactant
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude mixture was distilled at 115°-120° C./9 mmHg

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(CC(C)=O)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.